molecular formula C11H10ClNO4 B4844626 methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Cat. No. B4844626
M. Wt: 255.65 g/mol
InChI Key: YEJHXASWSRPSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate, also known as MBOA-Me, is a natural compound found in plants of the Poaceae family. It has gained attention due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules in the body, and their inhibition by methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain cancer cells, although more research is needed in this area. Additionally, methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate in lab experiments is its natural origin. As a natural compound, it may be less toxic and have fewer side effects than synthetic compounds. Additionally, methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has been shown to be relatively stable and easy to work with in lab experiments. However, one limitation of using methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is its limited availability. As a natural compound, it may be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate. One area of interest is its potential as a natural anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and its effects on different types of inflammation. Additionally, more research is needed to understand its potential as an antimicrobial agent, particularly in the development of new antibiotics. Finally, more research is needed to understand its potential as a cancer treatment, and to identify any potential side effects or limitations in this area.

Scientific Research Applications

Methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has been shown to have a variety of potential applications in scientific research. It has been studied for its anti-inflammatory properties, as well as its effects on cancer cells. methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

methyl 2-(8-chloro-3-oxo-1,4-benzoxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-16-10(15)5-13-8-4-2-3-7(12)11(8)17-6-9(13)14/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHXASWSRPSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)COC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.